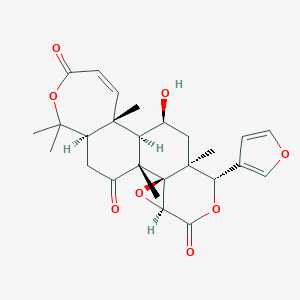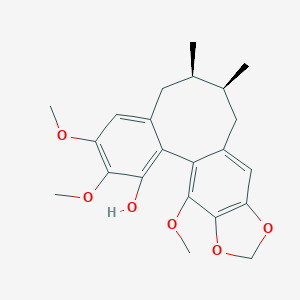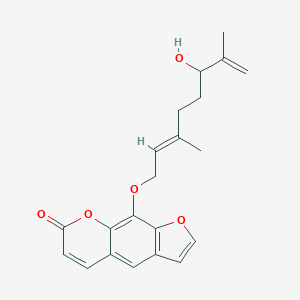
Taraxasterol-Acetat
Übersicht
Beschreibung
Taraxasterol acetate, also known as taraxerol acetate, is a natural product belonging to the class of triterpenoids. It is primarily found in the common dandelion (Taraxacum officinale) plant. As a crystalline solid, it appears colorless or slightly yellow and possesses a distinct odor. At room temperature, it is insoluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) .
Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Aktivität: Es zeigt ein breites Spektrum an entzündungshemmenden Wirkungen .
Vorbeugende und therapeutische Wirkungen: In Tier- und Zellmodellen hat Taraxasterol signifikante präventive und therapeutische Wirkungen gegen verschiedene Erkrankungen gezeigt, darunter Leberschäden, Gastritis, Kolitis, Arthritis, Pneumonie, Tumore und Erkrankungen des Immunsystems .
5. Wirkmechanismus
Der genaue Mechanismus, durch den Taraxasterol-Acetat seine Wirkungen entfaltet, ist noch Gegenstand laufender Forschung. Es ist wahrscheinlich, dass es Interaktionen mit molekularen Zielstrukturen und Signalwegen innerhalb von Zellen beinhaltet.
Wirkmechanismus
Taraxasterol acetate, also known as Taraxasteryl acetate, is a bioactive triterpenoid found in dandelion, a member of the family Asteraceae . This compound has been shown to have significant preventive and therapeutic effects in various ailments, including liver damage, gastritis, colitis, arthritis, pneumonia, tumors, and immune system diseases .
Target of Action
Taraxasterol acetate primarily targets RNF31 , a protein that functions as an oncogene . RNF31 overexpression has been associated with poorer survival in colorectal cancer patients . Taraxasterol acetate also interacts with p53 , a protein that plays a crucial role in preventing cancer .
Mode of Action
Taraxasterol acetate inhibits cell growth by promoting the degradation of RNF31 protein through the activation of autophagy . It also alleviates p53 degradation, which is inhibited by MG132 . A series of co-immunoprecipitation assays revealed that RNF31 interacts with p53 and promotes p53 ubiquitination and degradation .
Biochemical Pathways
Taraxasterol acetate affects several biochemical pathways. It inhibits oxidative stress by increasing the activity of the CYP2E1/Nrf2/HO-1 pathway in animal models of ethanol and high-fat diet-induced liver injury . It also impacts several aspects of inflammatory action by reducing the levels of inflammatory cytokines, including TNF-α and IL-6, and reducing serum levels of inflammatory mediators NO and PGE₂ through inhibiting NF-κB and MAPK signaling pathways .
Pharmacokinetics
More animal and clinical studies are required to understand the metabolism, bioavailability, and safety of taraxasterol acetate .
Result of Action
Taraxasterol acetate suppresses cell proliferation and boosts cell apoptosis . It has anti-inflammatory, anti-oxidative, and anti-carcinogenic properties . It may also have effects on inhibiting the inflammatory response induced by glial cells and potentially protective effect on neuronal death caused by abnormal activation of glial cells in neurodegenerative diseases .
Action Environment
The action of taraxasterol acetate can be influenced by environmental factors. For instance, the plant dandelion, which is a source of taraxasterol, is widely distributed in the warmer temperate zones of the Northern Hemisphere . The production of taraxasterol in transgenic tobacco plants was found to be different among leaf, stem, and root .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Taraxasterol acetate has been reported to exhibit anti-inflammatory, anti-oxidative, and anti-carcinogenic properties . It interacts with various enzymes and proteins, such as the CYP2E1/Nrf2/HO-1 pathway, to inhibit oxidative stress . The compound also plays a central role in the regulation of inflammatory signaling pathways by acting on kinases and transcription factors, such as NF-κB, c-Jun, c-Fos, and nuclear factor of activated T cell (NFAT), and by inhibiting the production of IL-1β and TNF-α .
Cellular Effects
Taraxasterol acetate has been shown to significantly inhibit the proliferation of tumor cells . It promotes apoptosis and reduces cell migration and angiogenesis . In colorectal cancer, it targets the RNF31/p53 axis to inhibit cell proliferation . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Taraxasterol acetate exerts its effects at the molecular level through various mechanisms. It facilitates RNF31 degradation by activating autophagy . It also interacts with p53 and promotes p53 ubiquitination and degradation . Moreover, it inhibits oxidative stress by increasing the activity of the CYP2E1/Nrf2/HO-1 pathway .
Temporal Effects in Laboratory Settings
The effects of Taraxasterol acetate change over time in laboratory settings. It has been observed that Taraxasterol acetate significantly inhibits the proliferation of ovarian cancer cells, promotes apoptosis, and reduces cell migration and angiogenesis .
Dosage Effects in Animal Models
In animal models, the effects of Taraxasterol acetate vary with different dosages. Studies have shown that Taraxasterol (2.5–10 mg/kg) inhibited oxidative stress by increasing the activity of the CYP2E1/Nrf2/HO-1 pathway in animal models of ethanol and high-fat diet-induced liver injury .
Metabolic Pathways
Taraxasterol acetate is involved in various metabolic pathways. It is synthesized by the cyclization of 2,3-oxidosqualene . It interacts with various enzymes and cofactors, including those involved in the CYP2E1/Nrf2/HO-1 pathway .
Vorbereitungsmethoden
Das allgemeine Verfahren zur Herstellung von Taraxasterol-Acetat umfasst die Extraktion aus der Löwenzahnpflanze. Hier sind die Schritte:
Extraktion: Löwenzahnpflanzenmaterial wird zu einem geeigneten organischen Lösungsmittel (z. B. Ethanol) gegeben.
Extraktion oder Infusion: Das Gemisch wird einer Extraktion oder Infusion unterzogen, um den Rohextrakt zu erhalten.
Lösungsmitteleindampfung: Das Lösungsmittel wird verdampft, um einen konzentrierten Extrakt zu erhalten.
Weitere Reinigung: Zusätzliche Reinigungsschritte (wie Lösungsmittelextraktion oder Chromatographie) werden durchgeführt, um this compound zu isolieren.
Analyse Chemischer Reaktionen
Taraxasterol-Acetat kann verschiedene chemische Reaktionen eingehen:
Oxidation: Es kann Oxidationsreaktionen eingehen.
Reduktion: Reduktionsreaktionen sind möglich.
Substitution: Substitutionsreaktionen können auftreten. Die in diesen Reaktionen verwendeten Reagenzien und Bedingungen hängen von der jeweiligen Transformation ab. Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Derivate von this compound.
Vergleich Mit ähnlichen Verbindungen
Taraxasterol-Acetat kann mit anderen verwandten Verbindungen verglichen werden. Obwohl ich keine spezifische Liste ähnlicher Verbindungen habe, liegt seine Einzigartigkeit in seinem natürlichen Ursprung und seinen vielfältigen biologischen Aktivitäten.
Denken Sie daran, dass bei der Handhabung von this compound aufgrund seiner chemischen Eigenschaften Sicherheitsvorkehrungen getroffen werden sollten. Gute Belüftung und Schutzmaßnahmen sind bei der Verwendung unerlässlich.
Eigenschaften
IUPAC Name |
[(3S,4aR,6aR,6aR,6bR,8aR,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)23(27(29)21(20)2)10-11-25-30(7)16-14-26(34-22(3)33)28(4,5)24(30)13-17-32(25,31)9/h21,23-27H,1,10-19H2,2-9H3/t21-,23-,24+,25-,26+,27-,29-,30+,31-,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEUTIOWNUGQMZ-ZHLOSDGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CCC1=C)C)C)C)(C)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6426-43-3 | |
| Record name | Taraxasteryl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6426-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taraxasteryl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006426433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TARAXASTEROL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F07Z33516 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Taraxasteryl acetate, also known as Taraxasterol acetate, has a molecular formula of C32H52O2 and a molecular weight of 468.77 g/mol. [, , , , ]
A: Researchers utilize a variety of spectroscopic techniques to characterize Taraxasteryl acetate, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [, , , , , ]
A: Taraxasteryl acetate is found in various plant species, including Echinops echinatus [], Scorzonera veratrifolia [], Scolymus hispanicus [], Pluchea indica [], Sonchus asper [], Podospermum species [], Pergularia tomentosa [], Cynara cardunculus [], Vernonia chalybaea [], Laggera pterodonta [], Lactuca raddeana [], Gochnatia polymorpha subsp. floccosa [], Echinops spinosissimus subsp. spinosus [], Taraxacum mongolicum [], Cirsium setosum [], Echinops gmelini [], Hemistepta lyrata [], Youngia japonica [], Ceropegia driophila [], Elateriospermum tapos [], Gnaphalium affine [], Ligularia xanthotricha [], Rumex hastatus [], Cynanchum officinale [], Cirsium leucopsis [], Carduus getulus [], Centipeda minima [], Seriphidium terrae-albae [], Ainsliaea glabra [], Hibiscus trionum [], Calotropis gigantea [], Inula britannica subsp. japonica [], Crepis tectorum [], Crepis turczanilwii [], and Inula viscosa [].
A: The yield of Taraxasteryl acetate varies depending on the plant species, extraction method, and plant part used. For instance, the benzine extract of Sonchus asper can yield up to 21% Taraxasteryl acetate. [] The n-hexane extract of Echinops spinosissimus subsp. spinosus flower heads showed Taraxasteryl acetate as a major terpenoid component. []
A: Studies have shown that Taraxasteryl acetate exhibits various biological activities, including anti-inflammatory [, , , ], antibacterial [, ], and potential chemoprotective/chemopreventive effects. [] Research suggests a possible lithuretic activity for this compound. [] It also demonstrates a preventive effect on experimental hepatitis in vivo. []
A: Although the exact mechanism is still under investigation, studies suggest that Taraxasteryl acetate may exert its anti-inflammatory effect by inhibiting peritoneal leukocyte infiltration, a key process in the inflammatory response. [] Further research is needed to fully understand its molecular targets and downstream effects.
ANone: Limited information is available regarding the stability of Taraxasteryl acetate under different conditions. Future research should focus on assessing its stability profile under various temperature, pH, and storage conditions. This information is crucial for developing stable formulations with optimal shelf-life.
A: High-performance liquid chromatography (HPLC) is commonly employed for both qualitative and quantitative analysis of Taraxasteryl acetate in plant extracts and formulations. [] Gas Chromatography coupled with Mass Spectrometry (GC-MS) is another valuable tool for identifying and quantifying this compound. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B197960.png)


![2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol](/img/structure/B198087.png)


![[(3S,4aR,6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B198114.png)


